N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide
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Overview
Description
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Piperidine Moiety: The piperidine moiety is often attached through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholin-1-yl)butanamide
- N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-yl)butanamide
Uniqueness
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety, in particular, may enhance its bioactivity and potential therapeutic applications compared to similar compounds.
Properties
CAS No. |
89758-31-6 |
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Molecular Formula |
C17H21ClN4O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C17H21ClN4O2/c18-14-8-3-2-7-13(14)16-20-21-17(24-16)19-15(23)9-6-12-22-10-4-1-5-11-22/h2-3,7-8H,1,4-6,9-12H2,(H,19,21,23) |
InChI Key |
GJVUPNAJBHXRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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